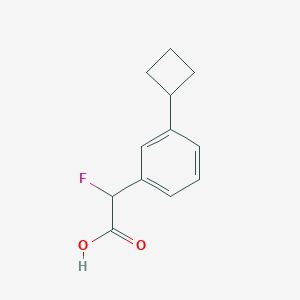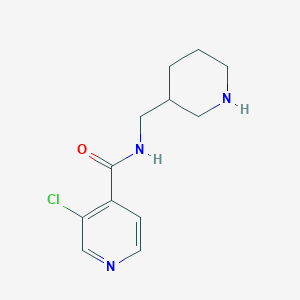
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of isonicotinamide, featuring a piperidine ring substituted at the nitrogen atom with a 3-chloromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. One common method includes:
Formation of Isonicotinamide: Isonicotinic acid is first converted to isonicotinamide through an amide formation reaction.
Piperidine Substitution: The isonicotinamide is then reacted with piperidine in the presence of a suitable base to form N-(piperidin-3-ylmethyl)isonicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-3-ylmethyl)isonicotinamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloroisonicotinamide: Lacks the piperidine ring, which can affect its overall properties and applications.
N-(piperidin-3-ylmethyl)nicotinamide: Similar structure but with a different position of the nitrogen atom in the ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is unique due to the presence of both the piperidine ring and the chlorine atom, which confer specific reactivity and potential biological activities that are not observed in its analogs .
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17) |
Clave InChI |
DYPRVMNQHJPTMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


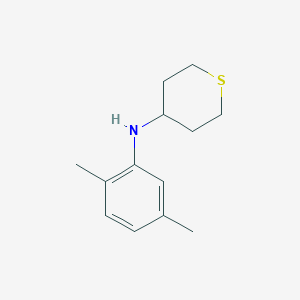
![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
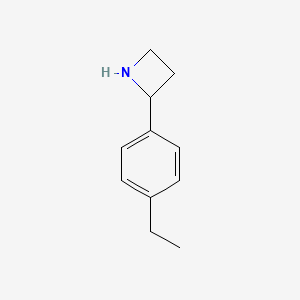

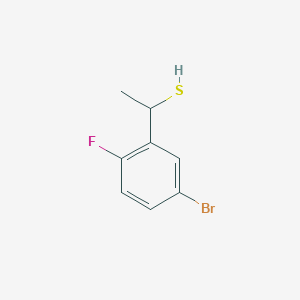
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
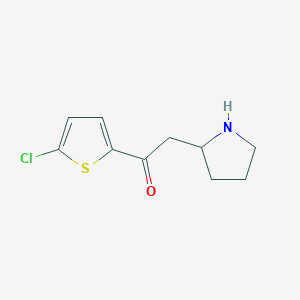
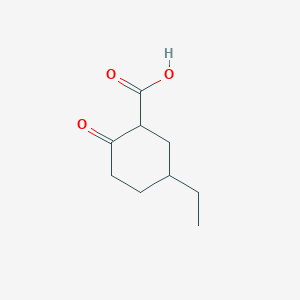
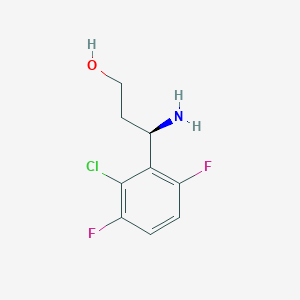
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
